molecular formula C8H14O B1329789 2,4-Dimethylcyclohexanone CAS No. 823-55-2

2,4-Dimethylcyclohexanone

Cat. No.: B1329789
CAS No.: 823-55-2
M. Wt: 126.2 g/mol
InChI Key: SWILKIQCGDTBQV-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclohexane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the hydrogenation of 2,4-dimethylphenol using a Raney nickel catalyst under high pressure and temperature conditions. The resulting mixture of 2,4-dimethylcyclohexanols is then oxidized using chromic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation and subsequent oxidation processes. The use of microbial resolution techniques has also been explored to obtain optically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield 2,4-dimethylcyclohexanol.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens or nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation: this compound can be converted to 2,4-dimethylcyclohexanoic acid.

    Reduction: The major product is 2,4-dimethylcyclohexanol.

    Substitution: Various substituted cyclohexanone derivatives are formed depending on the reagents used.

Scientific Research Applications

2,4-Dimethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction is crucial in many of its chemical transformations and applications .

Comparison with Similar Compounds

    Cyclohexanone: The parent compound, differing by the absence of methyl groups.

    2,6-Dimethylcyclohexanone: Another isomer with methyl groups at the 2nd and 6th positions.

    Methylcyclohexanone: Compounds with a single methyl group substituted at various positions.

Uniqueness: 2,4-Dimethylcyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups at the 2nd and 4th positions provides steric and electronic effects that differentiate it from other cyclohexanone derivatives .

Properties

IUPAC Name

2,4-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWILKIQCGDTBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041364
Record name 2,4-Dimethylcyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-55-2
Record name 2,4-Dimethylcyclohexanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIMETHYLCYCLOHEXANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-dimethylcyclohexanone in the context of cycloheximide research?

A1: this compound serves as a crucial starting material in the synthesis of cycloheximide and its analogs [, , ]. These compounds, particularly cycloheximide, are known for their biological activity and have been extensively studied for their potential antifungal and insecticidal properties. Understanding the chemistry of this compound is essential for optimizing the synthesis and exploring structure-activity relationships of cycloheximide derivatives.

Q2: The provided research mentions isomers of this compound. Why is the stereochemistry of this compound important in cycloheximide synthesis?

A2: The stereochemistry of this compound plays a critical role in determining the stereochemistry of the final cycloheximide derivative [, ]. Different stereoisomers of cycloheximide can exhibit varying biological activities. For example, the research highlights the formation of α-epi-isocycloheximide and mentions the synthesis of "DL-gem-cycloheximide" as a mixture of stereoisomers []. Controlling the stereochemistry during synthesis is crucial for obtaining the desired isomer with specific biological properties.

Q3: How can the degradation products of cycloheximide be analyzed, and why is this important?

A3: The research by Behforouz et al. [] describes a method for determining cycloheximide and its degradation products, including this compound. This method relies on the differential reactivity of the carbonyl groups present in these compounds. Understanding the degradation pathways and being able to quantify the degradation products is important for assessing the stability of cycloheximide formulations and ensuring its efficacy over time.

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